4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives play a crucial role in medicinal chemistry. Researchers have investigated their potential as therapeutic agents for various diseases. Some notable applications include:
- Anticancer Properties : Certain thiophene-based compounds exhibit promising anticancer activity. These molecules may interfere with cancer cell growth, metastasis, or angiogenesis .
- Anti-Inflammatory Effects : Thiophenes have anti-inflammatory properties, making them relevant for conditions such as arthritis and autoimmune diseases .
- Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial effects against bacteria, fungi, and viruses .
- Cardiovascular Health : Some thiophene-containing compounds possess antihypertensive and anti-atherosclerotic properties, potentially benefiting cardiovascular health .
Organic Electronics and Semiconductors
Thiophenes contribute significantly to the field of organic electronics. Their unique electronic properties make them valuable for:
- Organic Field-Effect Transistors (OFETs) : Thiophene-based materials are used in OFETs, which are essential components in flexible displays, sensors, and electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : OLEDs rely on organic semiconductors, and thiophene derivatives play a role in enhancing their performance .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. By preventing metal corrosion, they contribute to the longevity and reliability of structures and equipment .
Voltage-Gated Sodium Channel Blockers
Specific thiophene-containing compounds, such as articaine, act as voltage-gated sodium channel blockers. Articaine is used as a dental anesthetic in Europe .
Chemical Synthesis and Heterocyclization
The synthesis of thiophene derivatives involves various methods, including:
- Gewald Reaction : A condensation reaction that produces aminothiophene derivatives by combining sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives .
Structural and Photophysical Studies
Researchers have characterized the spectral and photophysical properties of thiophene derivatives, including crystallographic data. For instance, chalcone derivatives containing thiophene moieties have been studied .
Safety and Hazards
properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3S/c1-16(2)18-8-5-17(6-9-18)7-14-21(24)19-10-12-20(13-11-19)26-23(25)22-4-3-15-27-22/h3-16H,1-2H3/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEDFMYCHKKLSB-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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